molecular formula C20H13BrO3 B12912210 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one CAS No. 6315-72-6

3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

Cat. No.: B12912210
CAS No.: 6315-72-6
M. Wt: 381.2 g/mol
InChI Key: WPSPHXZZWGJJQK-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step reactions starting from benzene derivatives. The process includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Hydroxylation: Addition of a hydroxyl group.

    Cyclization: Formation of the isobenzofuran ring structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-hydroxyphenyl)propanal
  • 3-(5-Bromo-2-hydroxyphenyl)-2-methylacrylaldehyde
  • (E)-3-(5-Bromo-2-hydroxyphenyl)acrylaldehyde

Uniqueness

3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its isobenzofuran ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6315-72-6

Molecular Formula

C20H13BrO3

Molecular Weight

381.2 g/mol

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H13BrO3/c21-14-10-11-18(22)17(12-14)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H

InChI Key

WPSPHXZZWGJJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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